
4-(ヒドロキシメチル)フェニルプロパン酸
概要
説明
3-[4-(Hydroxymethyl)phenyl]propanoic acid, also known as 3-(4-hydroxyphenyl)propanoic acid, is an organic compound with the molecular formula C10H12O3. It is characterized by a phenyl ring substituted with a hydroxymethyl group and a propanoic acid chain. This compound is of interest due to its various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Route 2: Another method uses 4-hydroxybenzaldehyde, which undergoes a Perkin reaction with acetic anhydride in the presence of sodium acetate to form 4-hydroxycinnamic acid.
Industrial Production Methods:
- Industrially, the compound can be synthesized using similar methods but on a larger scale, often involving optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in 3-(4-carboxyphenyl)propanoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group on the phenyl ring can undergo various substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products:
- The major products depend on the specific reaction conditions but can include various substituted phenylpropanoic acids and their derivatives.
科学的研究の応用
3-[4-(Hydroxymethyl)phenyl]propanoic acid has a wide range of applications in scientific research:
作用機序
The mechanism by which 3-[4-(Hydroxymethyl)phenyl]propanoic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group on the phenyl ring can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Properties: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
3-(4-Hydroxyphenyl)propionic acid (Phloretic acid): Similar structure but lacks the hydroxymethyl group.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid (Hydroferulic acid): Contains an additional methoxy group on the phenyl ring.
Uniqueness:
- The presence of the hydroxymethyl group in 3-[4-(Hydroxymethyl)phenyl]propanoic acid provides unique chemical reactivity and potential biological activities that distinguish it from similar compounds.
特性
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4,11H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLYBTLKNBKSIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605201 | |
| Record name | 3-[4-(Hydroxymethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56703-34-5 | |
| Record name | 3-[4-(Hydroxymethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(hydroxymethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(2-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B1657361.png)
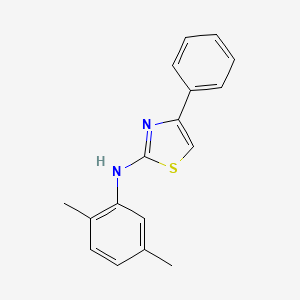
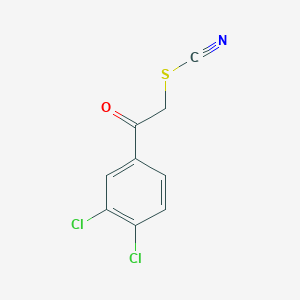
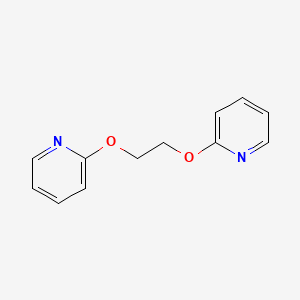
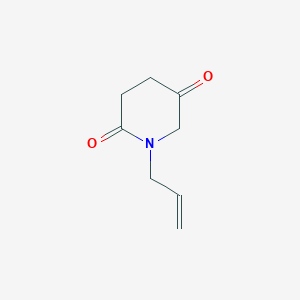
![2-[[3-Chloro-4-(3-methylbutoxy)phenyl]methyl]-1-(diaminomethylidene)guanidine](/img/structure/B1657373.png)
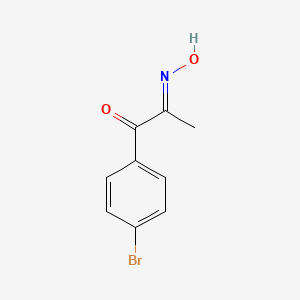


![N-[(E)-1-(4-ethoxyphenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B1657377.png)
![[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]urea](/img/structure/B1657379.png)
![(2E)-2-[1-(4-hydroxy-3-methoxyphenyl)propylidene]hydrazinecarboxamide](/img/structure/B1657382.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657383.png)
![N-[1-[(1,3-dioxoisoindol-2-yl)amino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B1657384.png)
